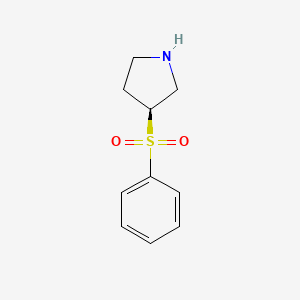

(S)-3-(Phenylsulfonyl)pyrrolidine

Übersicht

Beschreibung

(S)-3-(Phenylsulfonyl)pyrrolidine is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as an intermediate in various chemical reactions. The presence of the phenylsulfonyl group attached to the pyrrolidine ring can influence the physical and chemical properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

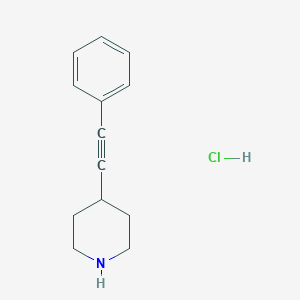

The synthesis of related sulfonamide derivatives has been explored in the literature. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized using solid-phase synthesis. These compounds were then subjected to a reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf), which unexpectedly yielded pyrrolidin-3-ones instead of the anticipated 1,4-oxazepanes . Additionally, methodologies for synthesizing regioisomeric 3-pyrrolines have been developed, where reactions of electron-deficient imines with sulfur-containing allenyl derivatives were employed. Lithiated thioallenes and allenyl sulfones were used to produce different isomers of 3-phenylsulfonyl-3-pyrrolines, demonstrating the versatility of sulfone groups in facilitating nucleophilic [3 + 2] cycloadditions .

Molecular Structure Analysis

The molecular structure of compounds related to (S)-3-(Phenylsulfonyl)pyrrolidine has been characterized in some studies. For example, a compound with a similar sulfonyl-phenyl structure attached to an indole moiety was analyzed, revealing that the sulfonyl-bound phenyl ring and the indole ring system form a dihedral angle of 71.19°. The sulfonyl group was found to have a distorted tetrahedral configuration, and the pyrrolidine ring adopted an extremely flattened envelope conformation . These structural features are crucial as they can affect the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

The reactivity of the phenylsulfonyl group in pyrrolidine derivatives has been shown to be significant in various chemical reactions. For instance, the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones indicates that the phenylsulfonyl group can undergo unexpected transformations under certain conditions . The ability of sulfone groups to migrate during nucleophilic [3 + 2] cycloadditions also highlights the dynamic nature of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-3-(Phenylsulfonyl)pyrrolidine are not detailed in the provided papers, the structural analysis of similar compounds suggests that the presence of the phenylsulfonyl group can influence properties such as molecular conformation and intermolecular interactions. For example, intramolecular interactions such as C—H⋯O and C—H⋯Br were observed, which can affect the compound's boiling point, solubility, and stability . The reactivity of the molecule in various chemical environments can also be inferred from the synthesis and reaction analyses .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-3-(benzenesulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKEGUGTRSIKW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Phenylsulfonyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

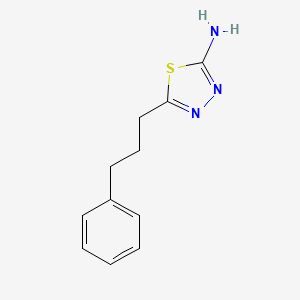

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)

![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)

![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)